

Para-chloro-meta-xlenol (PCMX): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Chloroxylenol (Standard)

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Abstract

Para-chloro-meta-xlenol (PCMX), also known as chloroxylenol, is a potent halogenated phenolic antiseptic and disinfectant.[1][2][3] With a long history of use, PCMX is a broad-spectrum microbicide effective against a wide range of Gram-positive and Gram-negative bacteria, fungi, and some viruses.[3][4] Its primary mechanism of action involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and subsequent cell death.[1][2] PCMX is a key active ingredient in numerous consumer and professional products, including antibacterial soaps, wound cleansers, and surgical disinfectants.[1][3][5] This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, mechanism of action, analytical methodologies, and toxicological profile of PCMX, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

PCMX is a white to off-white crystalline solid with a characteristic phenolic odor.[6][7] It is sparingly soluble in water but readily soluble in organic solvents such as alcohols, ethers, and terpenes.[7][8][9]

Table 1: Physicochemical Properties of Para-chloro-meta-xlenol (PCMX)

Property	Value	References
Chemical Formula	C ₈ H ₉ ClO	[1][6]
Molecular Weight	156.61 g/mol	[1]
IUPAC Name	4-Chloro-3,5-dimethylphenol	[6]
CAS Number	88-04-0	[6]
Appearance	White to off-white crystalline powder	[7][10]
Melting Point	115 °C (239 °F; 388 K)	[6]
Boiling Point	246 °C (475 °F; 519 K)	[6]
Solubility in Water	300 mg/L	[6]
log P (Octanol-Water Partition Coefficient)	3.377	[6]
pKa	9.76	[6]
Flash Point	132 °C	[10]
Bulk Density	0.5 g/cm ³	[10]

Synthesis of Para-chloro-meta-xlenol (PCMX)

The primary industrial synthesis of PCMX involves the chlorination of 3,5-dimethylphenol (3,5-xlenol).[6] Various chlorinating agents can be employed, including chlorine gas, sulfuryl chloride, and N-chlorosuccinimide.[7][11][12] The reaction is typically carried out in the presence of a catalyst, such as aluminum trichloride, ferric chloride, or zinc chloride, in an inert solvent like carbon tetrachloride.[11][13]

Experimental Protocol: Synthesis of PCMX via Chlorination of 3,5-Xlenol

This protocol is a representative example based on literature procedures.[11][13]

Materials:

- 3,5-Xylenol
- N-Chlorosuccinimide (NCS)
- Carbon Tetrachloride (Solvent)
- Aluminum Trichloride (Catalyst)
- Chloroform (for recrystallization)
- Activated Carbon

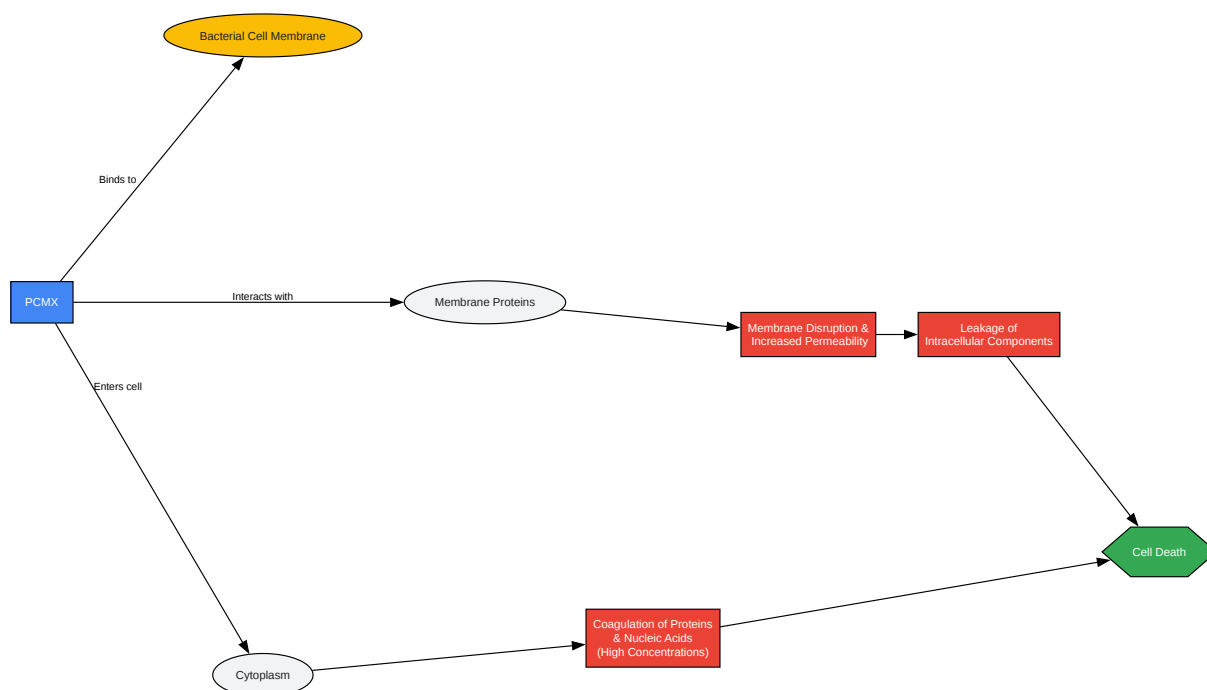
Procedure:

- In a reaction kettle, combine 3,5-xylenol, N-chlorosuccinimide, carbon tetrachloride, and a catalytic amount of aluminum trichloride in a specific molar ratio (e.g., 1:1.09:0.02 of xylenol:NCS:catalyst by mass).[13]
- Heat the reaction mixture to 70-80°C and maintain this temperature for 60-100 minutes with continuous stirring.[13]
- Upon completion of the reaction, cool the solution to initiate crystallization.
- Collect the crude product by suction filtration and wash it with a small amount of cold solvent.
- Evaporate the majority of the solvent from the filtrate to recover more product.
- Combine the crude product and recrystallize from chloroform.
- Decolorize the solution with activated carbon.
- Filter the hot solution and allow it to cool to form white crystals of PCMX.
- Dry the purified crystals.

Mechanism of Antimicrobial Action

The antimicrobial activity of PCMX is attributed to its phenolic nature.[1][2] The primary mechanism involves the disruption of the microbial cell membrane.[14] The hydroxyl group of

the PCMX molecule is believed to bind to proteins on the cell membrane, altering its structure and increasing its permeability.[1][2] This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.[1] At higher concentrations, PCMX can also cause the coagulation of proteins and nucleic acids within the cytoplasm, further contributing to its bactericidal effect.[2][15]



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Mechanism of PCMX Antimicrobial Action.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of PCMX in various matrices, including pharmaceutical formulations and biological samples.

Experimental Protocol: HPLC Analysis of PCMX

This protocol is a representative example based on literature procedures.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Instrumentation:

- High-Performance Liquid Chromatograph
- UV or Electrochemical Detector
- Reversed-phase C18 column

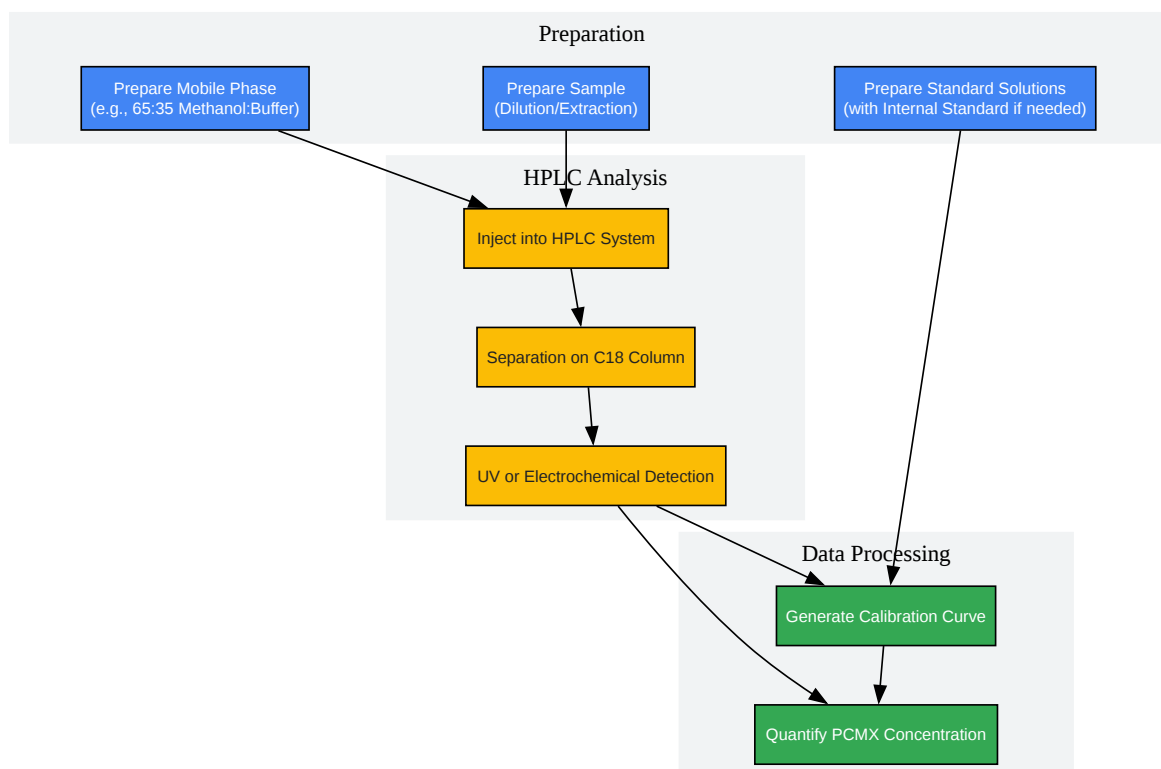
Reagents:

- Methanol (HPLC grade)
- Ammonium Carbonate solution (0.05%) or Acetic Acid solution (0.5%) in water (HPLC grade)
- PCMX reference standard
- Dichloro-m-xylene (internal standard, optional)

Procedure:

- Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol and aqueous buffer (e.g., 65:35 v/v methanol:0.05% ammonium carbonate).[\[16\]](#) Degas the mobile phase before use.
- Standard Solution Preparation: Prepare a stock solution of PCMX reference standard in the mobile phase. Prepare a series of working standards by serial dilution. If using an internal standard, add a constant concentration of dichloro-m-xylene to each standard.
- Sample Preparation:
 - For liquid samples (e.g., soaps, disinfectants): Dilute the sample with the mobile phase to a concentration within the calibration range.
 - For solid or semi-solid samples (e.g., creams): Accurately weigh a portion of the sample, dissolve it in a suitable solvent (e.g., methanol), and then dilute with the mobile phase.

- For biological samples (e.g., plasma): Perform a liquid-liquid extraction (e.g., with benzene) or solid-phase extraction to isolate PCMX.[16] Evaporate the extraction solvent and reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: Reversed-phase C18
 - Mobile Phase: Isocratic elution with the prepared mobile phase.
 - Flow Rate: Typically 1.0 mL/min.
 - Injection Volume: Typically 20 μ L.
 - Detection: UV detection at 280 nm or electrochemical detection.[8]
- Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples and quantify the PCMX concentration based on the calibration curve.



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Workflow for HPLC Analysis of PCMX.

Toxicological Profile

PCMX is generally considered to have low toxicity when used in diluted formulations for topical applications.^[14] However, in its pure form, it can be a skin and eye irritant.^{[19][20]} Allergic contact dermatitis has been reported in some individuals.

Table 2: Toxicological Data for Para-chloro-meta-xyleneol (PCMX)

Endpoint	Species	Route	Value	References
Acute Oral LD50	Mouse	Oral	1 g/kg	[14]
Acute Oral LD50	Rat	Oral	3830 mg/kg	[19]
Acute Dermal LD50	Rat	Dermal	> 2.0 g/kg	[20]
Acute Inhalation LC50	Rat	Inhalation	> 6.29 mg/L	
Eye Irritation	Rabbit	Ocular	Severe Irritant (as technical ingredient)	
Skin Irritation	Rabbit	Dermal	Slight Irritation (as technical ingredient)	[20]
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	

Experimental Protocols for Toxicity Assessment

The following are generalized protocols for assessing the acute toxicity and skin irritation potential of a chemical substance like PCMX. Specific details may vary based on regulatory guidelines (e.g., OECD, EPA).

1. Acute Oral Toxicity (LD50 Determination)

This is a representative "up-and-down" procedure designed to reduce the number of animals used.

Procedure:

- Select a starting dose of PCMX based on available data.
- Administer the dose orally to a single animal (typically a mouse or rat).

- Observe the animal for signs of toxicity and mortality over a 24-hour period.
- If the animal survives, the next animal receives a higher dose. If the animal dies, the next animal receives a lower dose.
- Continue this process until a sufficient number of dose reversals have occurred to allow for the statistical calculation of the LD50.

2. Dermal Irritation Test

Procedure:

- Use healthy young adult albino rabbits.
- Clip the fur from a small area on the back of each rabbit.
- Apply a measured amount of PCMX (typically 0.5 g or 0.5 mL) to the clipped skin of one group of animals. A control group receives a sham treatment.
- Cover the application site with a gauze patch.
- After a 4-hour exposure period, remove the patch and any residual test substance.
- Observe and score the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- The severity of the irritation is classified based on the scores.

Applications in Research and Drug Development

PCMX is a widely used compound with numerous applications:

- Antiseptic and Disinfectant: It is the active ingredient in many household and hospital-grade disinfectants and antiseptics.^{[1][3]}
- Preservative: PCMX is used as a preservative in cosmetics, topical medications, and other personal care products to prevent microbial growth.^{[5][14]}

- Industrial Biocide: It is employed in industrial applications such as in cooling fluids, paints, and adhesives to control bacterial and fungal contamination.[5][14]
- Veterinary Medicine: PCMX is used in various veterinary products for disinfection and antiseptic purposes.
- Research: In a research setting, PCMX can be used as a reference antiseptic for evaluating the efficacy of new antimicrobial agents.

Conclusion

Para-chloro-meta-xyleneol is a well-established and effective broad-spectrum antimicrobial agent with a wide range of applications. Its primary mechanism of action, the disruption of the microbial cell membrane, is well-understood. While generally safe in formulated products, appropriate handling and consideration of its potential for skin and eye irritation in its concentrated form are necessary. The analytical methods for its quantification are robust and readily available. This technical guide provides a comprehensive overview of the key scientific and technical aspects of PCMX, serving as a valuable resource for professionals in research, drug development, and related fields.

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